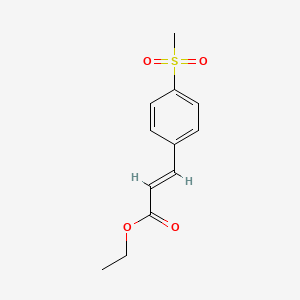
Ethyl 4-methanesulfonylcinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methanesulfonylcinnamate is an organic compound with the molecular formula C12H14O4S. It is a derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a methanesulfonyl group attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methanesulfonylcinnamate typically involves a two-step process:
Stage 1: Diethoxyphosphoryl-acetic acid ethyl ester reacts with sodium hydride in tetrahydrofuran at 0°C for 10 minutes.
Stage 2: The resulting solution is then reacted with para-methanesulfonylbenzaldehyde in tetrahydrofuran and N,N-dimethylformamide at 0-20°C for 2 hours. The mixture is then cooled, and an aqueous solution of ammonium chloride is added. The organic layer is extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure high purity of the final product.
化学反应分析
Types of Reactions: Ethyl 4-methanesulfonylcinnamate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated this compound.
Substitution: Nitro or halogen-substituted this compound.
科学研究应用
Ethyl 4-methanesulfonylcinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamate derivatives.
作用机制
The mechanism of action of ethyl 4-methanesulfonylcinnamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . The methanesulfonyl group can also participate in various biochemical pathways, enhancing the compound’s reactivity and efficacy.
相似化合物的比较
Ethyl 4-methanesulfonylcinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-Methanesulfonylcinnamic acid: The free acid form, which has different solubility and reactivity properties compared to the ester derivatives.
The uniqueness of this compound lies in its combination of the ethyl ester and methanesulfonyl groups, which confer specific chemical and biological properties that are advantageous in various applications .
属性
IUPAC Name |
ethyl (E)-3-(4-methylsulfonylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOTKHSWKCRQF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)
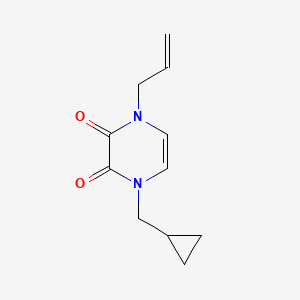
![6-methoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
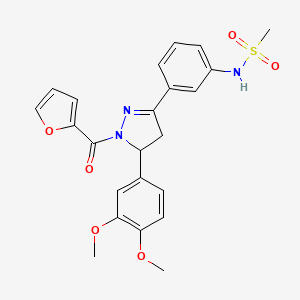
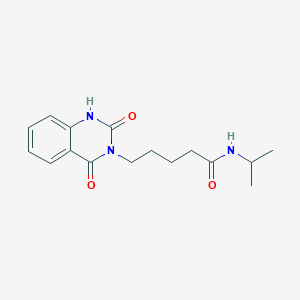
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2845750.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)
![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)
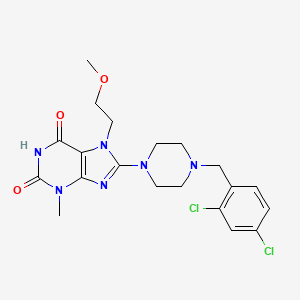
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)
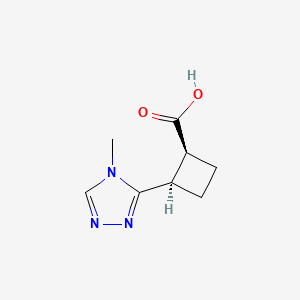
![2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2845759.png)
